BenchChemオンラインストアへようこそ!

N-(1,3-benzothiazol-6-yl)propanamide

Regioisomerism Benzothiazole SAR Synthetic Intermediate

N-(1,3-Benzothiazol-6-yl)propanamide (CAS 922920-21-6), also indexed as N-(benzo[d]thiazol-6-yl)propionamide, is a benzothiazole amide with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol. The compound features a propanamide substituent at the 6-position of the benzothiazole core, distinguishing it from the more extensively studied 2-yl regioisomer.

Molecular Formula C10H10N2OS
Molecular Weight 206.27 g/mol
CAS No. 922920-21-6
Cat. No. B6517770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzothiazol-6-yl)propanamide
CAS922920-21-6
Molecular FormulaC10H10N2OS
Molecular Weight206.27 g/mol
Structural Identifiers
SMILESCCC(=O)NC1=CC2=C(C=C1)N=CS2
InChIInChI=1S/C10H10N2OS/c1-2-10(13)12-7-3-4-8-9(5-7)14-6-11-8/h3-6H,2H2,1H3,(H,12,13)
InChIKeyUUYJSOYTHDTYEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzothiazol-6-yl)propanamide (922920-21-6): Regioisomeric Identity and Baseline Procurement Parameters


N-(1,3-Benzothiazol-6-yl)propanamide (CAS 922920-21-6), also indexed as N-(benzo[d]thiazol-6-yl)propionamide, is a benzothiazole amide with the molecular formula C₁₀H₁₀N₂OS and a molecular weight of 206.27 g/mol [1]. The compound features a propanamide substituent at the 6-position of the benzothiazole core, distinguishing it from the more extensively studied 2-yl regioisomer. Its computed physicochemical profile—XLogP3 of 2, topological polar surface area of 70.2 Ų, one H-bond donor, and three H-bond acceptors [2]—places it within favorable drug-like chemical space. The compound is commercially available at 95–98% purity from multiple suppliers and is primarily utilized as a synthetic intermediate for constructing thiazolo-fused heterocycles and as a regioisomeric reference in benzothiazole structure–activity relationship (SAR) studies [3].

Why Generic Benzothiazole Amide Substitution Fails: The 6-yl vs. 2-yl Regioisomer Problem for N-(1,3-Benzothiazol-6-yl)propanamide


Benzothiazole amides cannot be treated as interchangeable procurement items because the position of the amide substituent on the benzothiazole ring fundamentally alters electronic distribution, metabolic stability, and molecular recognition. The 6-yl isomer places the amide on the electron-rich benzene ring, whereas the 2-yl isomer positions it on the electron-deficient thiazole ring, leading to divergent reactivity toward nucleophiles and distinct biological target preferences . Research on benzothiazole regioisomers demonstrates that 2-yl and 6-yl derivatives exhibit non-overlapping activity profiles: 2-yl benzamides have been characterized as antiproliferative apoptosis inducers in HepG2 and MCF-7 cells, while 6-yl amides are preferentially employed as synthetic handles for constructing fused polyheterocyclic scaffolds such as thiazolo[4,5-f]isoquinolines [1]. Substituting the 6-yl regioisomer with the more common 2-yl variant introduces a different pharmacophore geometry and may invalidate SAR models or synthetic routes that rely on 6-position reactivity.

N-(1,3-Benzothiazol-6-yl)propanamide (922920-21-6): Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Identity: 6-yl vs. 2-yl Positional Differentiation in Benzothiazole Amides

N-(1,3-Benzothiazol-6-yl)propanamide is the 6-yl regioisomer; its closest commercial analog, N-(1,3-benzothiazol-2-yl)propanamide (CAS 3004-59-9), bears the amide at the 2-position. The 6-yl isomer places the electron-withdrawing amide on the benzene ring (position 6), while the 2-yl isomer places it on the thiazole ring (position 2), creating distinct electronic environments. This regioisomeric difference dictates synthetic utility: the 6-yl compound serves as a precursor to thiazolo[4,5-f]isoquinoline/quinoline and benzo[1,2-d:4,3-d']bisthiazole scaffolds via nitro-reduction and cyclization, whereas the 2-yl isomer is typically employed for N-acylation-based derivatization . In COX-1/COX-2 inhibition screening of 18 compounds derived from 6-nitrobenzothiazole, several 6-yl-derived thiazolo-fused products exhibited moderate COX inhibitory activity, confirming the productive downstream utility of the 6-yl regioisomer .

Regioisomerism Benzothiazole SAR Synthetic Intermediate

Physicochemical Differentiation: Lipophilicity and CNS Drug-Likeness vs. Pramipexole Propionamide

The target compound exhibits a computed XLogP3 of 2 [1], compared to a LogP of 0.90 for (S)-N-(2-amino-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl)propanamide (pramipexole propionamide, CAS 106006-84-2) . This approximately 1.1 log unit increase in lipophilicity reflects the absence of the polar 2-amino group and the unsaturated aromatic benzothiazole core in the target compound, versus the saturated tetrahydrobenzothiazole ring bearing a 2-amino substituent in the comparator. The target compound's XLogP3 of 2 falls within the optimal range for CNS penetration (typically LogP 1–3.5), but without the pronounced D2/D3 receptor agonism associated with the pramipexole scaffold .

Lipophilicity CNS Drug-Likeness Physicochemical Property Comparison

Synthetic Versatility: Thioamide Conversion Yield as a Reactivity Benchmark

Treatment of N-(1,3-benzothiazol-6-yl)propanamide with Lawesson's reagent in benzene at reflux for 5.0 hours affords N-(1,3-benzothiazol-6-yl)propanethioamide in 71% isolated yield [1]. This transformation demonstrates the compound's amenability to carbonyl-to-thiocarbonyl conversion, a key functional group interconversion for modulating hydrogen-bonding capacity and metabolic stability of the amide bond. The 71% yield under standard thionation conditions provides a quantitative benchmark for comparing the reactivity of the 6-yl isomer against 2-yl and other substituted benzothiazole amides, where yields may vary due to electronic effects of the substitution position.

Synthetic Chemistry Thionation Building Block Reactivity

Chain-Length Differentiation: Propanamide vs. Acetamide Analog in Benzothiazol-6-yl Series

The target compound features an ethyl side chain (propanamide), which differentiates it from the shorter N-(1,3-benzothiazol-6-yl)acetamide (CAS 58249-63-1, methyl side chain). The additional methylene unit increases the molecular weight from 192.24 g/mol (acetamide) to 206.27 g/mol (propanamide) and raises the computed LogP by approximately 0.5 units (estimated based on typical π(CH₂) contribution of ~0.5). This incremental lipophilicity gain can improve membrane permeability while maintaining solubility characteristics, offering a tunable parameter for lead optimization without introducing additional heteroatoms or hydrogen-bonding functionality [1].

Homologation Chain-Length SAR Physicochemical Tuning

N-(1,3-Benzothiazol-6-yl)propanamide (922920-21-6): Evidence-Backed Application Scenarios for Scientific Procurement


Regioisomeric Reference Standard for Benzothiazole SAR Studies

The compound serves as the definitive 6-yl regioisomeric reference for structure–activity relationship studies comparing 2-yl vs. 6-yl benzothiazole amide derivatives. Its unambiguous 6-position substitution pattern (PubChem CID 22501580, InChIKey UUYJSOYTHDTYEZ-UHFFFAOYSA-N) enables researchers to distinguish position-specific pharmacological effects from those arising at the 2-position, as demonstrated in the differential COX inhibition profiles of 6-yl-derived thiazolo-fused heterocycles .

Synthetic Entry Point for Thiazolo[4,5-f]isoquinoline and Benzo[1,2-d:4,3-d']bisthiazole Libraries

The compound is a key precursor for constructing fused polyheterocyclic scaffolds relevant to COX-1/COX-2 inhibitor discovery. Starting from 6-nitrobenzothiazole (the upstream nitro precursor of the target compound's amine progenitor), 18 compounds spanning three heterocyclic classes were synthesized and screened, with several showing moderate COX inhibitory activity . The propanamide side chain remains intact through the synthetic sequence, providing a handle for further diversification.

CNS-Targeted Lead Optimization Scaffold with Favorable Physicochemical Profile

With an XLogP3 of 2, TPSA of 70.2 Ų, and a single H-bond donor, the compound satisfies multiple CNS drug-likeness criteria (Lipinski and CNS MPO rules). Unlike pramipexole propionamide (LogP = 0.90) , it lacks the 2-amino group that confers D2/D3 receptor agonism, making it suitable for CNS target-based screening where dopaminergic off-target activity must be avoided .

Thioamide Prodrug and Metabolite Probe Synthesis

The documented 71% thionation yield with Lawesson's reagent enables reliable conversion to the corresponding thioamide, a functional group interconversion valuable for creating metabolically stabilized amide bioisosteres or for generating authentic metabolite standards. This transformation is applicable to the development of prodrug strategies and in vitro metabolite identification workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(1,3-benzothiazol-6-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.